molecular formula C16H18O3 B14657401 1-(Benzyloxy)-3-phenoxypropan-2-ol CAS No. 50610-95-2

1-(Benzyloxy)-3-phenoxypropan-2-ol

Cat. No.: B14657401
CAS No.: 50610-95-2
M. Wt: 258.31 g/mol
InChI Key: LMGLEIAYFYAJGL-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-phenoxypropan-2-ol is an organic compound that features both benzyloxy and phenoxy functional groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-phenoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 3-phenoxypropan-2-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Benzyloxy)-3-phenoxypropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The benzyloxy and phenoxy groups can interact with various enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both benzyloxy and phenoxy groups attached to a propanol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

50610-95-2

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

1-phenoxy-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C16H18O3/c17-15(13-19-16-9-5-2-6-10-16)12-18-11-14-7-3-1-4-8-14/h1-10,15,17H,11-13H2

InChI Key

LMGLEIAYFYAJGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(COC2=CC=CC=C2)O

Origin of Product

United States

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